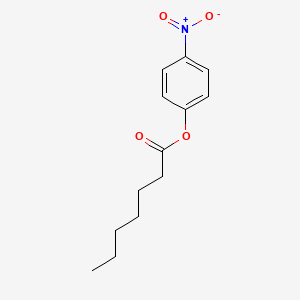

4-Nitrophenyl heptanoate

CAS No.: 1956-08-7

Cat. No.: VC18729938

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956-08-7 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | (4-nitrophenyl) heptanoate |

| Standard InChI | InChI=1S/C13H17NO4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3 |

| Standard InChI Key | UUQDIYZHZCSSEE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Insights

4-Nitrophenyl heptanoate belongs to the class of aromatic nitro compounds, featuring a heptanoate (seven-carbon aliphatic chain) esterified to the para position of a nitro-substituted benzene ring. The electron-withdrawing nitro group at the phenyl ring’s para position enhances the electrophilicity of the ester carbonyl, making it highly reactive toward nucleophiles such as amines and thiols . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.278 g/mol |

| Exact Mass | 251.116 g/mol |

| PSA (Polar Surface Area) | 72.12 Ų |

| LogP (Octanol-Water) | 3.99 |

The compound’s hydrophobic nature, indicated by its high LogP value, suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synonyms and Registry Data

Alternative designations for this compound include p-nitrophenyl heptanoate, n-heptanoic acid 4-nitrophenyl ester, and Heptanoic acid, 4-nitrophenyl ester. Its CAS registry number (1956-08-7) ensures unambiguous identification across chemical databases .

Synthesis and Manufacturing

Classical Esterification Methods

The synthesis of 4-nitrophenyl heptanoate typically involves the condensation of heptanoic acid with 4-nitrophenol under acidic or coupling conditions. A seminal study by Barra and Rossi (1992) detailed the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane, achieving moderate yields . Earlier work by Zahn and Schade (1963) employed acetyl chloride as an activating agent, though this method required stringent moisture control to prevent hydrolysis of the reactive intermediate .

Modern Optimization Strategies

Recent advancements emphasize the use of 4-nitrophenyl activated esters as superior synthons for radiofluorination. For instance, 4-nitrophenyl heptanoate derivatives have been utilized in indirect fluorination protocols, where the ester serves as a leaving group during nucleophilic aromatic substitution with -fluoride . This approach circumvents the challenges of direct fluorination, enabling the preparation of radiolabeled biomolecules for positron emission tomography (PET) .

Reactivity and Kinetic Behavior

Hydrolysis Mechanisms

The hydrolysis of 4-nitrophenyl esters is a well-studied model reaction for enzymatic esterase activity. Kodaka (1983) investigated the hydrolysis of structurally analogous p-nitrophenyl hexanoate (PNPH) catalyzed by histidine-containing peptides. While the catalytic efficiency of peptides was lower than free imidazole, the addition of cationic surfactants like cetyltrimethylammonium bromide (CTAB) enhanced reaction rates by 40–60%, likely due to micellar stabilization of transition states . These findings suggest that 4-nitrophenyl heptanoate’s hydrolysis follows a similar micelle-assisted pathway, with the long alkyl chain promoting hydrophobic interactions in surfactant systems .

Comparative Reactivity Profiles

Applications in Organic and Medicinal Chemistry

Activated Ester in Amide Bond Formation

4-Nitrophenyl heptanoate’s primary application lies in its role as an activated ester for synthesizing amides and peptides. The electron-deficient aryl group facilitates efficient nucleophilic attack by primary and secondary amines, yielding heptanamide derivatives with concomitant release of 4-nitrophenol—a reaction monitored spectrophotometrically at 400 nm due to the phenoxide ion’s absorbance .

Radiolabeling and Biomedical Imaging

A breakthrough application involves its use in radiofluorination. Has et al. (2022) demonstrated that 4-nitrophenyl-activated esters, including heptanoate derivatives, are optimal for introducing isotopes into biomolecules. The ester’s robust leaving group ability enables efficient displacement with -fluoride under mild conditions, a critical advantage for labeling heat-sensitive proteins and antibodies .

Heterocyclic Synthesis

In heterocyclic chemistry, 4-nitrophenyl heptanoate has been employed to synthesize tetrahydroisoquinoline derivatives. For example, reaction with cyanothioacetamide yields thioamide-functionalized isoquinolines, characterized by NMR and IR spectroscopy . These compounds exhibit potential as kinase inhibitors, highlighting the ester’s versatility in drug discovery .

Future Directions and Research Opportunities

Enhancing Catalytic Efficiency

Future studies could explore engineered enzymes or supramolecular catalysts to accelerate 4-nitrophenyl heptanoate’s hydrolysis, mimicking the efficiency of natural esterases. Immobilization on mesoporous silica or metal-organic frameworks (MOFs) may further enhance stability and reusability in industrial settings.

Expanding Radiopharmaceutical Applications

The growing demand for PET imaging agents necessitates the development of novel 4-nitrophenyl ester derivatives with improved -incorporation kinetics. Collaborative efforts between synthetic chemists and radiopharmacologists could yield next-generation tracers for oncology and neurology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume